![molecular formula C22H21ClN4O3S B2781574 2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1112435-86-5](/img/structure/B2781574.png)
2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperazine ring, and a thiadiazole ring. These functional groups suggest that the compound could have a variety of potential chemical properties and uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring might be formed in one step, the sulfonyl group added in another, and the thiadiazole ring formed in a final step .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a sulfonyl group attached to a phenyl ring, and a thiadiazole ring attached to another phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the piperazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl group might make the compound more polar, while the presence of the piperazine and thiadiazole rings might influence its shape and size .Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of derivatives related to "2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide" have been extensively studied. These derivatives are synthesized through various chemical reactions, involving the connection of 1,3,4-thiadiazol with N-substituted piperazine and further characterized by techniques such as 1H NMR, 13C NMR, IR, and elemental analysis, highlighting their complex synthesis processes and structural intricacies (Wu Qi, 2014).
Biological Activities
Antibacterial and Antifungal Activities
The derivatives exhibit significant antibacterial and antifungal properties. Specific compounds have demonstrated inhibitory effects against various Gram-positive and Gram-negative bacterial strains, with some showing higher potency than standard drugs like ciprofloxacin and fluconazole. These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial infections (Kashif Iqbal et al., 2017).
Anticancer Activity
Certain synthesized derivatives have shown promising anticancer activities. For instance, compounds with piperazine substituents have been identified as potent inhibitors against various cancer cell lines, including lungs, kidneys, CNS, and breast cancer, through in vitro screenings. These findings underscore the potential therapeutic applications of these compounds in cancer treatment (Kostyantyn Turov, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-26-17-9-8-14(30-3)10-15(17)19-20(26)21(29)27(2)22(25-19)31-12-18(28)24-11-13-6-4-5-7-16(13)23/h4-10H,11-12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRJLRCOGILNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NCC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
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